An In-depth Technical Guide on the Properties of (Difluoro)methyl-phosphine
An In-depth Technical Guide on the Properties of (Difluoro)methyl-phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Difluoro)methyl-phosphine (CH₃F₂P) is a unique organophosphorus compound characterized by the presence of a difluoromethyl group directly attached to a phosphorus atom. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectroscopic signature. Particular attention is paid to the influence of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its ability to act as a bioisostere and modulate key drug properties. This document is intended to serve as a technical resource for researchers in chemistry and drug development, providing detailed experimental insights and a foundation for further investigation of this and related compounds.
Core Properties
(Difluoro)methyl-phosphine is a gaseous compound at room temperature with a low boiling point. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | CH₃F₂P | [1][2] |
| Molecular Weight | 84.01 g/mol | [1] |
| Boiling Point | -28 °C | [1] |
| Dipole Moment | 2.05 D | [1] |
| CAS Number | 753-59-3 | [2] |
Synthesis
Proposed Experimental Protocol: Fluorination of Methyldichlorophosphine (B1584959)
This proposed protocol is based on established fluorination reactions of chlorophosphines.
Materials:
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Methyldichlorophosphine (CH₃PCl₂)
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Antimony trifluoride (SbF₃), freshly dried
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An inert, high-boiling solvent (e.g., sulfolane (B150427) or tetraglyme)
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Inert gas (Nitrogen or Argon)
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Standard vacuum line and glassware for handling air-sensitive compounds
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Low-temperature condensation traps (e.g., liquid nitrogen)
Procedure:
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Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a vacuum line with a series of cold traps. The entire apparatus is thoroughly dried and purged with an inert gas.
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Reaction Mixture: A stoichiometric amount of freshly dried antimony trifluoride is placed in the reaction flask. A high-boiling inert solvent is added to create a slurry.
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Addition of Precursor: Methyldichlorophosphine is placed in the dropping funnel and added dropwise to the stirred slurry of antimony trifluoride at a controlled temperature. The reaction is typically initiated at room temperature, but cooling may be necessary to control the exothermicity.
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Reaction Progression: The reaction mixture is stirred at a slightly elevated temperature (e.g., 50-70 °C) to drive the reaction to completion. The progress of the reaction can be monitored by observing the cessation of the formation of the volatile product.
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Product Isolation: (Difluoro)methyl-phosphine, being a volatile compound, is distilled from the reaction mixture under reduced pressure and collected in a cold trap cooled with liquid nitrogen.
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Purification: The collected product can be further purified by fractional condensation on the vacuum line to remove any residual starting material or byproducts.
Logical Workflow for Synthesis:
Reactivity
The reactivity of (difluoro)methyl-phosphine is dictated by the lone pair of electrons on the phosphorus atom, making it a nucleophile and a ligand for transition metals. The presence of the electron-withdrawing fluorine atoms, however, reduces its nucleophilicity compared to trimethylphosphine.
Nucleophilic Reactions
As a nucleophile, (difluoro)methyl-phosphine can react with various electrophiles. For instance, it is expected to react with alkyl halides in substitution reactions to form phosphonium (B103445) salts.
Coordination Chemistry
(Difluoro)methyl-phosphine can act as a ligand in transition metal complexes, donating its lone pair to a metal center. The properties of the resulting complexes will be influenced by the electronic effects of the difluoromethyl group.
Oxidation
The phosphorus atom in (difluoro)methyl-phosphine is in the +3 oxidation state and can be oxidized by various oxidizing agents to form the corresponding phosphine (B1218219) oxide, (difluoro)methylphosphine oxide (CH₃P(O)F₂).
Spectroscopic Properties
The structural characterization of (difluoro)methyl-phosphine relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of (difluoro)methyl-phosphine due to the presence of three NMR-active nuclei: ¹H, ¹⁹F, and ³¹P.
| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity and Coupling Constants (J) |
| ³¹P | ~ +245 ppm (relative to 85% H₃PO₄) | Triplet of quartets due to coupling with two ¹⁹F and three ¹H nuclei. ¹J(P,F) is expected to be large, while ²J(P,H) will be smaller. |
| ¹⁹F | Doublet of quartets due to coupling with one ³¹P and three ¹H nuclei. ¹J(P,F) will be the dominant coupling. | |
| ¹H | Doublet of triplets due to coupling with one ³¹P and two ¹⁹F nuclei. ²J(P,H) and ²J(F,H) will be observed. |
Note: The chemical shift for ³¹P is estimated based on the value for the closely related compound PMeF₂.
Vibrational Spectroscopy
The infrared (IR) and Raman spectra of (difluoro)methyl-phosphine will exhibit characteristic vibrational modes corresponding to the various bonds within the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching | 2900 - 3000 |
| P-F stretching | 800 - 900 |
| C-P stretching | 650 - 750 |
| CH₃ deformation | 1300 - 1450 |
| CF₂ deformation | 500 - 600 |
Relevance in Drug Development
The difluoromethyl group (CHF₂) is increasingly utilized in medicinal chemistry as a bioisostere for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. Its introduction can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Bioisosterism
The CHF₂ group can mimic the hydrogen-bonding capabilities of hydroxyl and thiol groups while being more metabolically stable. As a methyl group mimic, it can alter steric and electronic properties, potentially improving binding affinity and selectivity for a biological target.
Signaling Pathway Implication (Conceptual):
While no direct involvement of (difluoro)methyl-phosphine in specific signaling pathways has been documented, its potential as a building block for more complex molecules suggests a route for influencing biological processes. For instance, incorporating the P-CHF₂ moiety into a known kinase inhibitor could modulate its interaction with the ATP-binding pocket.
Conclusion
(Difluoro)methyl-phosphine is a fascinating molecule with properties that make it a subject of interest for both fundamental chemical research and as a potential building block in the development of new pharmaceuticals. Its synthesis, while requiring specialized techniques for handling air-sensitive and volatile compounds, is achievable through established fluorination methodologies. The interplay of the methyl and difluoromethyl groups on the phosphorus center results in a unique reactivity and spectroscopic signature. Further research into the coordination chemistry and biological applications of (difluoro)methyl-phosphine and its derivatives is warranted and holds the potential for significant advancements in organophosphorus chemistry and medicinal science.
